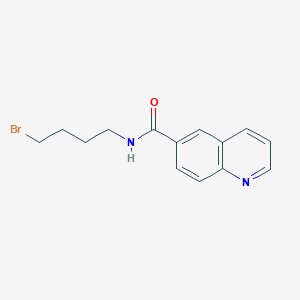
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a trifluoromethyl group attached to a picolinic acid core. The unique structural features of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid typically involves multiple steps. One common approach starts with the bromination of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protection of the amino group is usually achieved using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry methods may be employed to enhance efficiency.
化学反应分析
Types of Reactions
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents like palladium catalysts and bases are used in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products are more complex molecules formed by linking the picolinic acid core with other functional groups.
科学研究应用
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes.
相似化合物的比较
Similar Compounds
3-Bromo-5-(trifluoromethyl)picolinic acid: Lacks the Boc-protected amino group.
6-Bromo-3-amino-5-(trifluoromethyl)picolinic acid: Similar structure but without the Boc protection.
6-Bromo-3-((tert-butoxycarbonyl)amino)picolinic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Bromo-3-((tert-butoxycarbonyl)amino)-5-(trifluoromethyl)picolinic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound in various research applications.
属性
分子式 |
C12H12BrF3N2O4 |
|---|---|
分子量 |
385.13 g/mol |
IUPAC 名称 |
6-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrF3N2O4/c1-11(2,3)22-10(21)17-6-4-5(12(14,15)16)8(13)18-7(6)9(19)20/h4H,1-3H3,(H,17,21)(H,19,20) |
InChI 键 |
NBAHQFSDPOOKBL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C(=C1)C(F)(F)F)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


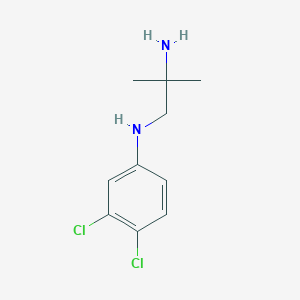
![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
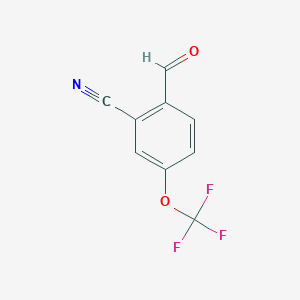
![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)
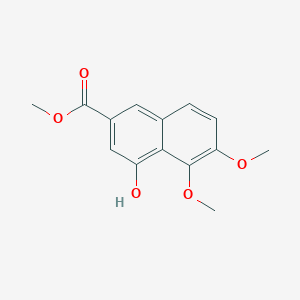
![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
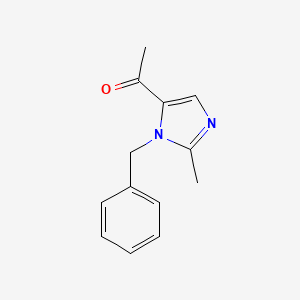
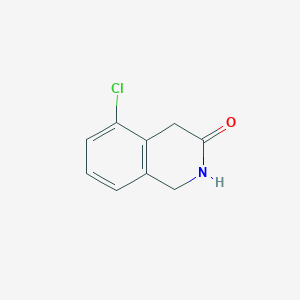
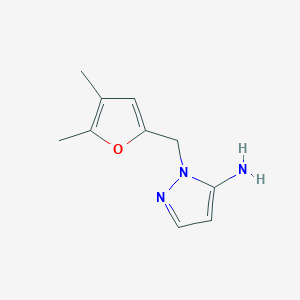
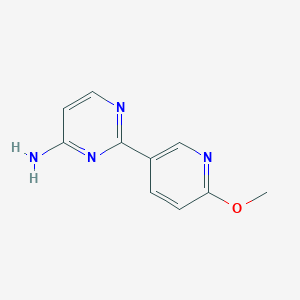

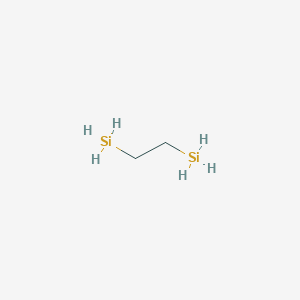
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
